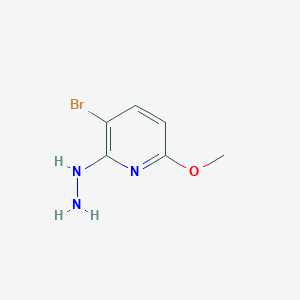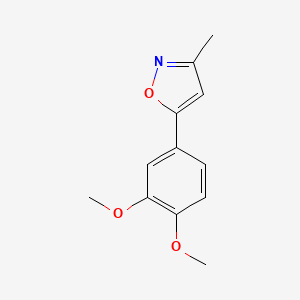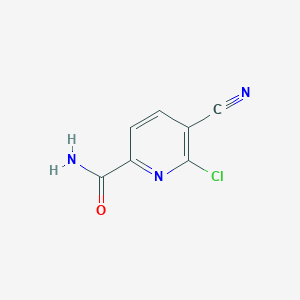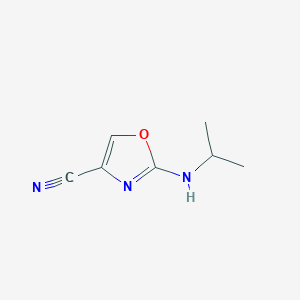
3-Bromo-2-hydrazinyl-6-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-hydrazinyl-6-methoxypyridine is a chemical compound with the molecular formula C6H8BrN3O It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-hydrazinyl-6-methoxypyridine typically involves the bromination of 2-methoxypyridine followed by the introduction of a hydrazinyl group. The reaction conditions often require the use of bromine or a brominating agent and a suitable solvent. The hydrazinyl group can be introduced using hydrazine or its derivatives under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production. This would include considerations for reaction time, temperature, and the use of catalysts to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-hydrazinyl-6-methoxypyridine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the bromine or hydrazinyl groups to other functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can produce various substituted pyridines .
Scientific Research Applications
3-Bromo-2-hydrazinyl-6-methoxypyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-2-hydrazinyl-6-methoxypyridine involves its interaction with specific molecular targets. The bromine and hydrazinyl groups can participate in various biochemical pathways, potentially inhibiting or modifying the activity of enzymes and other proteins. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could interact with nucleophilic sites in biological molecules .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-methoxypyridine: Similar in structure but lacks the hydrazinyl group.
2-Bromo-6-methylpyridine: Another bromopyridine derivative with different substituents.
3-Bromo-6-hydrazinyl-2-methoxypyridine: A closely related compound with slight variations in the position of substituents.
Uniqueness
3-Bromo-2-hydrazinyl-6-methoxypyridine is unique due to the presence of both bromine and hydrazinyl groups on the pyridine ring
Properties
Molecular Formula |
C6H8BrN3O |
|---|---|
Molecular Weight |
218.05 g/mol |
IUPAC Name |
(3-bromo-6-methoxypyridin-2-yl)hydrazine |
InChI |
InChI=1S/C6H8BrN3O/c1-11-5-3-2-4(7)6(9-5)10-8/h2-3H,8H2,1H3,(H,9,10) |
InChI Key |
FODGWEBZKZZUPU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(C=C1)Br)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-Chloropyrido[4,3-d]pyrimidine](/img/structure/B13669955.png)



![Methyl 4-[Dibenzo[b,f]azocin-5(6H)-yl]-4-oxobutanoate](/img/structure/B13669996.png)


![8-Bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13670012.png)

![7-Amino-5-(methylsulfonyl)-2-phenyl-[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13670028.png)
